6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine
Description
Properties
Molecular Formula |
C9H11NS |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1-benzothiophen-5-amine |
InChI |
InChI=1S/C9H11NS/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5H,2-3,10H2,1H3 |
InChI Key |
BMGCZKCNDHZZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCS2)C=C1N |
Origin of Product |
United States |
Preparation Methods
LDA-Mediated Cyclization of o-(Alkylsulfonyl)benzyl Azides
A highly efficient and novel method for synthesizing 2,3-dihydrobenzo[b]thiophen-3-amine derivatives (structurally related to 6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine) involves the cyclization of o-(alkylsulfonyl)benzyl azides using lithium diisopropylamide (LDA) as a base, followed by denitrogenation to form the thiophene ring.
- Starting from o-(alkylsulfanyl)benzyl chlorides, treatment with sodium azide in DMSO at room temperature generates o-(alkylsulfanyl)benzyl azides.
- Oxidation of the sulfides with m-chloroperbenzoic acid (MCPBA) in dichloromethane affords o-(alkylsulfonyl)benzyl azides.
- Treatment of these azides with LDA induces cyclization via carbanion addition to the imino carbon, followed by denitrogenation to yield 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxides.
Table 1. Yields of Sulfonyl Azides Preparation
| Entry | Starting Material | R1 | R2 | R3 | Yield (%) |
|---|---|---|---|---|---|
| 1 | o-(alkylsulfanyl)benzyl chloride | Me | H | H | 75-85 |
| 2 | o-(alkylsulfanyl)benzyl chloride | Et | H | H | 70-80 |
Note: The table is adapted from Kobayashi et al., 2017, illustrating the preparation of sulfonyl azides as key intermediates.
This method is advantageous due to the ready availability of starting materials, mild reaction conditions, and good yields. It also allows for the introduction of various substituents, including methyl groups, by selecting appropriate starting materials.
Palladium-Catalyzed Coupling and Reduction
Another approach involves palladium-catalyzed reactions on substituted benzo[b]thiophene derivatives. For example, 3-chloro-6-methyl-benzo[b]thiophene-2-carboxylic acid can be subjected to palladium on charcoal catalysis under inert atmosphere to facilitate transformations leading to amine derivatives.
This method is often part of multi-step synthetic sequences where the benzo[b]thiophene core is functionalized at various positions, including the 5-position amination.
Acyl Chloride Formation and Amination
Synthetic routes to related compounds involve converting carboxylic acid precursors into acyl chlorides using oxalyl chloride under inert atmosphere and low temperature. The acyl chlorides are then reacted with amines or amide derivatives to introduce the amine functionality.
For example, 6-methyl-benzo[b]thiophene-2-carbonyl derivatives can be converted into amides by reaction with cyclopentane-carboxylic acid derivatives or other amines, followed by further transformations to yield the target amine compound.
Multi-Step Synthesis Including Spiro Compound Formation
Some advanced synthetic routes involve the formation of spiro compounds incorporating the benzo[b]thiophene moiety, which can be precursors or intermediates to this compound. These methods employ reagents like triethylamine, isobutyl chlorocarbonate, and careful temperature control to achieve high purity and yields.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| LDA-mediated cyclization | LDA, o-(alkylsulfonyl)benzyl azides, MCPBA | Mild conditions, good yields, versatile | Requires azide intermediates, handling safety concerns |
| Pd-catalyzed coupling | Pd/C, inert atmosphere, substituted benzo[b]thiophene derivatives | High selectivity, scalable | Multi-step, requires palladium catalyst |
| Acyl chloride formation & amination | Oxalyl chloride, amines, low temperature | Direct amine introduction, well-established | Multi-step, sensitive to moisture |
| Spiro compound intermediates | Triethylamine, isobutyl chlorocarbonate, low temp | High purity products, potential for complex derivatives | More complex synthesis, longer routes |
Research Findings and Practical Considerations
- The LDA-mediated cyclization approach reported by Kobayashi et al. (2017) demonstrates a robust and efficient synthetic route to dihydrobenzo[b]thiophen-amine derivatives, which can be adapted for methyl-substituted analogs such as this compound.
- Functional group tolerance and reaction scalability are favorable in this method, making it suitable for medicinal chemistry applications.
- Palladium-catalyzed methods are commonly employed in pharmaceutical synthesis, as seen in patent literature describing the preparation of related benzo[b]thiophene amines with high purity and yield.
- Careful control of reaction conditions, such as temperature and atmosphere, is critical to prevent side reactions and ensure product integrity.
- Safety considerations are paramount when handling azides and strong bases like LDA.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Scientific Research Applications
6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
- Aromaticity vs.
- Halogen Substitutions : Bromine and chlorine in 2-Bromo-4-chlorobenzo[b]thiophen-5-amine () increase electrophilicity, making it suitable for Suzuki-Miyaura cross-coupling reactions, unlike the methyl-substituted target compound .
- Heteroatom Variation : Replacing sulfur with oxygen in (3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine () alters electronic density, affecting binding affinity in enzyme inhibition studies .
Physicochemical and Functional Properties
- Polarity: Carboxamide-containing analogs (e.g., 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, ) exhibit higher polarity than this compound, impacting membrane permeability in drug candidates .
- Chirality: The (3S)-configured dihydrobenzofuran derivative () highlights the role of stereochemistry in biological activity, a feature absent in the non-chiral target compound .
Biological Activity
6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
This compound is characterized by its unique structure that includes a thiophene ring fused with a benzene moiety. The molecular formula is , and it has a molecular weight of approximately 161.21 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 161.21 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibitory effects. For instance, a study reported that derivatives of benzothiazoles, including this compound, showed moderate to potent activity against these pathogens .
Case Study:
In a comparative study of several derivatives, this compound was tested at a concentration of 50 mg/ml against S. aureus and E. coli, showing comparable results to standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting tubulin polymerization and affecting the cell cycle . The mechanism appears to involve targeting microtubule dynamics, which is crucial for cell division.
Mechanism of Action:
The proposed mechanism involves the binding of the compound to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in treated cells . This action suggests that this compound could serve as a lead compound for developing new anticancer therapies.
Research Findings
Further research has indicated that compounds with similar structures often exhibit diverse biological activities due to variations in their substituents. For example:
-
Antimicrobial Efficacy:
- Tested against Gram-positive and Gram-negative bacteria.
- Demonstrated effective inhibition comparable to established antibiotics.
-
Anticancer Properties:
- Induced apoptosis in specific cancer cell lines.
- Affected microtubule dynamics leading to cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-methyl-2,3-dihydrobenzo[b]thiophen-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted benzo[b]thiophene precursors. A common approach involves aqueous ammonia treatment under reflux (90°C for 5 hours) to introduce the amine group, as demonstrated in analogous thieno[2,3-d]pyrimidin-2-amine syntheses . Solvent choice (e.g., THF or ethanol) and catalyst selection (e.g., triethylamine for acid scavenging) critically affect yield and purity. Column chromatography is recommended for purification, with yields typically ranging from 45–70% depending on substituent steric effects .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Full characterization requires:
- NMR : Assign peaks using - and -NMR to confirm the dihydrobenzo[b]thiophene scaffold and methyl/amine substituents. Aromatic protons appear downfield (δ 6.8–7.2 ppm), while the methyl group resonates near δ 2.3 ppm .
- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (CHNS, MW 165.25) and fragmentation patterns.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What structural analogs of this compound are reported, and how do substituent positions alter reactivity?
- Methodological Answer : Key analogs include 6-methylbenzo[b]thiophen-5-amine (lacking the 2,3-dihydro moiety) and 5-methylbenzo[b]thiophen-2-amine. The dihydro structure reduces aromaticity, increasing susceptibility to electrophilic substitution at the 5-position. Methyl substitution at the 6-position sterically hinders reactions at adjacent sites, necessitating tailored catalysts (e.g., Pd/C for hydrogenation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., S. aureus ATCC 25923).
- Structural Confusion : Confirm regiochemistry via X-ray crystallography, as misassignment of methyl/amine positions can invalidate bioactivity claims .
- Solubility Effects : Use DMSO/water co-solvents to ensure compound dissolution at tested concentrations .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) via Suzuki-Miyaura coupling to improve aqueous solubility while retaining the core scaffold .
- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic soft spots. Block degradation pathways via fluorination or deuteration at vulnerable positions .
Q. How does the dihydrobenzo[b]thiophene scaffold influence interactions with biological targets like enzymes or receptors?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) reveals:
- The planar aromatic system engages in π-π stacking with tyrosine residues in enzyme active sites.
- The amine group forms hydrogen bonds with aspartate/glutamate side chains, critical for inhibitory activity in kinase targets (e.g., EGFR). Validate predictions via mutagenesis studies .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
- Methodological Answer : For chiral analogs (e.g., 3R-configuration):
- Use asymmetric catalysis (e.g., Jacobsen epoxidation conditions) or chiral auxiliaries to control stereochemistry.
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and optimize crystallization conditions to ≥98% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
